
3Alpha-Hydroxymogrol
Vue d'ensemble
Description
3Alpha-Hydroxymogrol is a triterpenoid compound isolated from the plant Siraitia grosvenorii Swingle. This compound is known for its potent activation of AMP-activated protein kinase (AMPK) and its ability to enhance AMPK phosphorylation .
Mécanisme D'action
Target of Action
3Alpha-Hydroxymogrol is a triterpenoid isolated from Siraitia grosvenorii Swingle . The primary target of this compound is AMP-activated protein kinase (AMPK) . AMPK is a key enzyme involved in energy homeostasis and metabolic regulation .
Mode of Action
This compound acts as a potent AMPK activator . It enhances the phosphorylation of AMPK . Phosphorylation is a key process that activates AMPK, enabling it to perform its role in regulating cellular energy homeostasis .
Biochemical Pathways
The activation of AMPK by this compound influences several biochemical pathways. AMPK plays a crucial role in cellular energy homeostasis. It is activated under conditions of low energy and leads to a variety of downstream effects that increase energy production and decrease energy consumption . .
Result of Action
The activation of AMPK by this compound leads to enhanced phosphorylation . This activation and subsequent phosphorylation can have various molecular and cellular effects, primarily related to the regulation of energy homeostasis .
Analyse Biochimique
Biochemical Properties
3Alpha-Hydroxymogrol plays a crucial role in biochemical reactions, primarily through its interaction with AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis. This compound enhances the phosphorylation of AMPK, thereby activating it . This activation leads to a cascade of downstream effects, including the inhibition of acetyl-CoA carboxylase and the activation of glucose uptake in muscle cells. Additionally, this compound interacts with various enzymes and proteins involved in metabolic pathways, such as those regulating lipid and glucose metabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In muscle cells, it enhances glucose uptake by activating AMPK, which in turn stimulates the translocation of glucose transporter type 4 (GLUT4) to the cell membrane . In adipocytes, this compound promotes lipolysis and inhibits lipogenesis, leading to reduced fat accumulation . Furthermore, this compound influences cell signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival . It also modulates gene expression by activating transcription factors such as PPARα and PGC-1α, which are involved in mitochondrial biogenesis and fatty acid oxidation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with AMPK. Upon binding, this compound enhances the phosphorylation of AMPK at threonine 172, a critical site for its activation . This activation leads to the inhibition of anabolic processes and the stimulation of catabolic processes to restore cellular energy balance. Additionally, this compound inhibits the activity of acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis, thereby promoting fatty acid oxidation . It also influences gene expression by activating transcription factors that regulate metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, with minimal degradation observed over extended periods . In in vitro studies, the activation of AMPK by this compound is sustained for several hours, leading to prolonged metabolic effects . In in vivo studies, long-term administration of this compound has been shown to improve metabolic health by reducing body weight and enhancing insulin sensitivity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively activates AMPK and improves metabolic parameters without causing adverse effects . At high doses, some toxic effects have been observed, including hepatotoxicity and gastrointestinal disturbances . The threshold dose for these adverse effects varies among different animal models, highlighting the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its activation of AMPK. This activation leads to the inhibition of acetyl-CoA carboxylase and the stimulation of fatty acid oxidation . Additionally, this compound influences glucose metabolism by enhancing glucose uptake and glycolysis . It also affects the metabolism of lipids by promoting lipolysis and inhibiting lipogenesis . These effects collectively contribute to improved metabolic health and energy homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its metabolic effects . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue-specific expression of transporters .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it interacts with AMPK and other metabolic enzymes . The targeting of this compound to these compartments is facilitated by specific signals and post-translational modifications that direct its localization . This subcellular localization is essential for the compound’s ability to modulate metabolic pathways and maintain cellular energy balance .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3Alpha-Hydroxymogrol can be synthesized through the extraction and purification from Siraitia grosvenorii Swingle. The process involves several steps, including solvent extraction, chromatographic separation, and crystallization. The mother liquor preparation method involves dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from the plant source, followed by purification using advanced chromatographic techniques. The compound is then crystallized and dried to obtain a high-purity product suitable for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3Alpha-Hydroxymogrol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) under anhydrous conditions.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions) under various conditions.
Major Products:
Applications De Recherche Scientifique
3Alpha-Hydroxymogrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Biology: Investigated for its role in modulating cellular signaling pathways, particularly those involving AMPK.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-diabetic, and anti-cancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Comparaison Avec Des Composés Similaires
Pomolic Acid: Another triterpenoid with AMPK activation properties.
Demethyleneberberine: Known for its effects on AMPK and related pathways.
AICAR (Acadesine): A well-known AMPK activator used in research related to diabetes and cardiovascular diseases.
Uniqueness: 3Alpha-Hydroxymogrol is unique due to its specific source (Siraitia grosvenorii Swingle) and its potent activation of AMPK, which distinguishes it from other triterpenoids and AMPK activators. Its ability to enhance AMPK phosphorylation makes it a valuable compound for studying cellular energy regulation and developing potential therapeutic agents .
Propriétés
IUPAC Name |
(3R,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23-,24-,25-,28+,29-,30+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYBBRAAICDTIS-HYBNOKSXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@H](C4(C)C)O)C)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Racemic-(4aS,6R,7aS)-4-tert-butyl 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4aH)-dicarboxylate](/img/structure/B3027501.png)
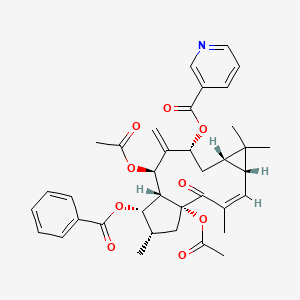


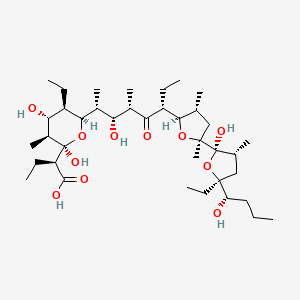
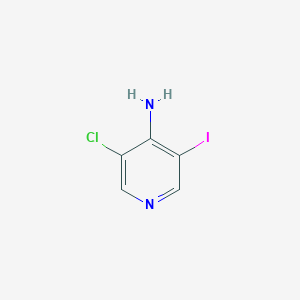
![Methyl 6-(1H-benzo[D]imidazol-2-YL)picolinate](/img/structure/B3027510.png)
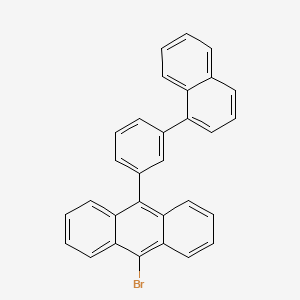

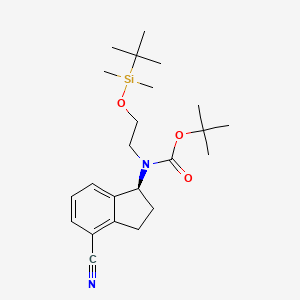
![tert-butyl (3aR,5S,7aR)-5-(hydroxymethyl)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate](/img/structure/B3027518.png)



